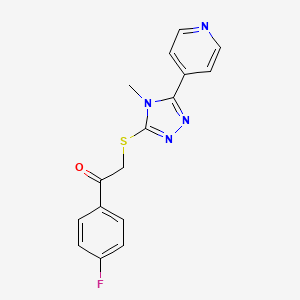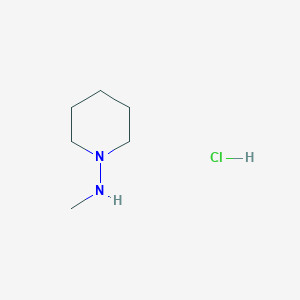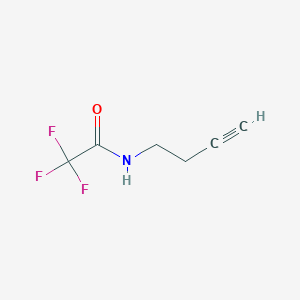
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide, also known as Compound X, is a novel compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide X is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. It has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also suppresses inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide X is its high potency and specificity. It has been shown to exhibit potent anti-inflammatory and anti-cancer effects at low concentrations. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound X is its poor solubility, which can make it difficult to work with in lab experiments. It is also relatively expensive, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide X. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function, suggesting that it may have neuroprotective properties. Another area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammation. It has been shown to enhance the anti-cancer and anti-inflammatory effects of other drugs, suggesting that it may have synergistic effects. Finally, further research is needed to elucidate the mechanism of action of this compound X and to identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide X involves the condensation of 3-methylthiophene-2-carboxylic acid with 3-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 1-cyano-2-phenylethylamine to yield this compound X. The purity and yield of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have demonstrated that this compound X inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1-cyano-2-phenylethyl)-5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-10-19(26-21(27)16-8-5-9-17(23)12-16)29-20(14)22(28)25-18(13-24)11-15-6-3-2-4-7-15/h2-10,12,18H,11H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFQFHUUNJZGSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)NC(CC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)


![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)
![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)
![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)
![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)

![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)



![(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B2358179.png)